REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[C:5](=[CH:11]OCC)[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].[I:16][C:17]1[CH:18]=[C:19]([CH:21]=[CH:22][CH:23]=1)[NH2:20]>C1(C)C=CC=CC=1>[I:16][C:17]1[CH:18]=[C:19]([NH:20][CH:11]=[C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:15])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:21]=[CH:22][CH:23]=1
|
Name
|
|
Quantity
|
13.72 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)=COCC)=O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After this period of time, solvents were removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the crude material was precipitated in methyl tert-butyl ether
|
Type
|
FILTRATION
|
Details
|
the resulting white solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum (24.3 g, 93%)
|
Name
|
|
Type
|
|
Smiles
|
IC=1C=C(C=CC1)NC=C(C(=O)OCC)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |